4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt
Overview
Description
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt is a complex organic compound with significant applications in scientific research. It is known for its role as a lanthanide chelator and is used in various biochemical and structural studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt involves multiple steps, including the formation of intermediate compounds The process typically starts with the preparation of the pyridine derivatives, followed by their oxidation to form the oxido-pyridinyl groupsThe final step includes the formation of the ditrifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems to isolate the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is essential to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxido-pyridinyl groups to pyridinyl groups.
Substitution: The acetylaminoethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction can produce derivatives with pyridinyl groups .
Scientific Research Applications
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chelating agent for lanthanides, facilitating studies on metal-ligand interactions.
Biology: The compound is used in protein labeling and structural studies, helping to elucidate protein-protein interactions.
Industry: The compound is used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt involves its ability to chelate metal ions, particularly lanthanides. The oxido-pyridinyl groups and acetylaminoethyl groups coordinate with the metal ions, forming stable complexes. These complexes can then interact with biological molecules, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid: Another lanthanide chelator with similar applications in biochemical studies.
2,2’-((4,10-Bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(methylene))bis(pyridine 1-oxide): A compound with similar chelating properties used in metal-ligand interaction studies.
Uniqueness
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt is unique due to its specific combination of functional groups, which provide enhanced stability and specificity in metal ion binding. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .
Properties
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-2-[7-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]-4,10-bis[(1-oxidopyridin-1-ium-2-yl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8S4/c1-49(43,44)47-21-9-31-29(39)25-35-17-13-33(23-27-7-3-5-11-37(27)41)15-19-36(26-30(40)32-10-22-48-50(2,45)46)20-16-34(14-18-35)24-28-8-4-6-12-38(28)42/h3-8,11-12H,9-10,13-26H2,1-2H3,(H,31,39)(H,32,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRAXHQHLKDBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CN1CCN(CCN(CCN(CC1)CC2=CC=CC=[N+]2[O-])CC(=O)NCCSS(=O)(=O)C)CC3=CC=CC=[N+]3[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747183 | |
Record name | S,S'-({4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}bis[(1-oxoethane-2,1-diyl)azanediylethane-2,1-diyl]) dimethanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947326-26-3 | |
Record name | S,S'-({4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}bis[(1-oxoethane-2,1-diyl)azanediylethane-2,1-diyl]) dimethanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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